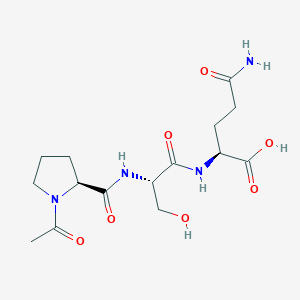

![molecular formula C72H116N26O17 B10852856 (2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852856.png)

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

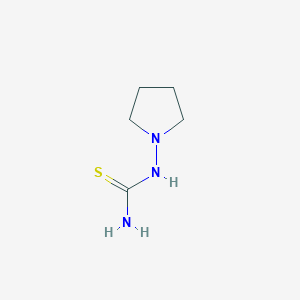

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

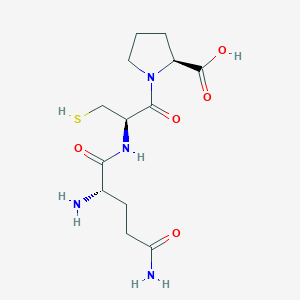

Le peptide YY (PYY) est une hormone peptidique naturelle composée de 36 acides aminés. Elle est sécrétée par les cellules endocrines de l'intestin en réponse à l'alimentation et joue un rôle important dans la régulation de divers processus physiologiques, notamment la suppression de l'appétit, la régulation de la pression artérielle et le rythme circadien. PYY(25-36) est une forme tronquée du peptide complet, composée des acides aminés des positions 25 à 36. Ce fragment spécifique a été étudié pour ses applications thérapeutiques potentielles, en particulier dans la thérapie d'intervention contre l'obésité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de PYY(25-36) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par l'attachement de l'acide aminé C-terminal à une résine solide, suivi de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à l'aide de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé à l'aide d'un mélange d'acide trifluoroacétique (TFA), d'eau et de piégeurs .

Méthodes de production industrielle : La production industrielle de PYY(25-36) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont utilisés pour garantir une grande efficacité et une grande reproductibilité. La purification du peptide synthétisé est réalisée par chromatographie liquide haute performance (HPLC) et le produit final est caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions : PYY(25-36) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine du peptide peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés peuvent être substitués par des analogues pour étudier les relations structure-activité.

Réactifs et conditions communs :

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le DTT ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Des analogues d'acides aminés sont incorporés pendant le processus de SPPS.

Principaux produits formés :

Oxydation : Peptides contenant de la méthionine sulfoxyde.

Réduction : Peptides avec des ponts disulfures réduits.

Substitution : Peptides avec des séquences d'acides aminés modifiées

4. Applications de la recherche scientifique

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigated pour son rôle dans la régulation de l'appétit et l'homéostasie énergétique.

Médecine : Exploré comme agent thérapeutique pour l'obésité et les troubles métaboliques en raison de ses effets de suppression de l'appétit.

Industrie : Applications potentielles dans le développement de traitements contre l'obésité et de coupe-faim

5. Mécanisme d'action

PYY(25-36) exerce ses effets principalement par l'activation du récepteur Y2, un sous-type de la famille des récepteurs de la neuropeptide Y (NPY). En se liant au récepteur Y2, PYY(25-36) inhibe la libération de la neuropeptide Y, un puissant stimulateur de l'appétit, réduisant ainsi l'apport alimentaire. Ce mécanisme implique la modulation des voies de signalisation qui régulent l'appétit et l'équilibre énergétique .

Applications De Recherche Scientifique

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in appetite regulation and energy homeostasis.

Medicine: Explored as a therapeutic agent for obesity and metabolic disorders due to its appetite-suppressing effects.

Industry: Potential applications in the development of weight loss treatments and appetite suppressants

Mécanisme D'action

PYY(25-36) exerts its effects primarily through the activation of the Y2 receptor, a subtype of the neuropeptide Y (NPY) receptor family. Upon binding to the Y2 receptor, PYY(25-36) inhibits the release of neuropeptide Y, a potent stimulator of appetite, thereby reducing food intake. This mechanism involves the modulation of signaling pathways that regulate appetite and energy balance .

Comparaison Avec Des Composés Similaires

PYY(25-36) peut être comparé à d'autres formes tronquées de PYY et à des peptides apparentés :

PYY(1-36) : Le peptide complet avec une affinité plus large pour les récepteurs, y compris les récepteurs Y1, Y2, Y4 et Y5.

PYY(3-36) : Une forme tronquée qui active sélectivement le récepteur Y2, similaire à PYY(25-36), mais avec une puissance plus élevée.

Neuropeptide Y (NPY) : Un peptide apparenté avec des fonctions similaires mais des affinités pour les récepteurs et des effets physiologiques différents.

Unicité de PYY(25-36) : PYY(25-36) est unique en raison de sa sélectivité spécifique pour les récepteurs et de ses applications thérapeutiques potentielles dans l'intervention contre l'obésité. Sa structure tronquée permet une activation ciblée du récepteur Y2, ce qui en fait un candidat prometteur pour les thérapies de suppression de l'appétit .

Propriétés

Formule moléculaire |

C72H116N26O17 |

|---|---|

Poids moléculaire |

1617.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C72H116N26O17/c1-35(2)27-49(93-64(110)51(30-40-16-20-43(101)21-17-40)95-65(111)52(31-41-33-83-34-87-41)92-59(105)44(73)11-8-24-84-70(77)78)63(109)96-53(32-55(75)103)66(112)94-50(28-36(3)4)67(113)97-56(37(5)6)68(114)98-57(38(7)99)69(115)90-46(13-10-26-86-72(81)82)60(106)89-47(22-23-54(74)102)62(108)88-45(12-9-25-85-71(79)80)61(107)91-48(58(76)104)29-39-14-18-42(100)19-15-39/h14-21,33-38,44-53,56-57,99-101H,8-13,22-32,73H2,1-7H3,(H2,74,102)(H2,75,103)(H2,76,104)(H,83,87)(H,88,108)(H,89,106)(H,90,115)(H,91,107)(H,92,105)(H,93,110)(H,94,112)(H,95,111)(H,96,109)(H,97,113)(H,98,114)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t38-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,56+,57+/m1/s1 |

Clé InChI |

DSTSETSWKNIEJI-UAEPIRMISA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[8-hydroxy-9-[1-(5-hydroxy-3-methoxy-4-methylfuran-2-yl)-1-oxopropan-2-yl]-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepin-3-yl]-3-methyloxolan-2-one](/img/structure/B10852774.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-thiazol-2-yl-thiourea](/img/structure/B10852793.png)

![(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide](/img/structure/B10852795.png)

![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate;hydroiodide](/img/structure/B10852798.png)

![(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid](/img/structure/B10852813.png)

![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852863.png)